4-(4-Isobutylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile
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Overview
Description
4-(4-Isobutylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile is a synthetic organic compound with a complex structure It features a tetrahydropyran ring substituted with a carbonitrile group and a 4-isobutylbenzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Isobutylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-isobutylbenzoyl chloride with tetrahydro-2H-pyran-4-carbonitrile in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Isobutylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other nitrogen-containing compounds.
Scientific Research Applications
4-(4-Isobutylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Isobutylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Cyanotetrahydropyran: Similar structure but lacks the 4-isobutylbenzoyl group.
Tetrahydro-2H-pyran-4-carbonitrile: Similar core structure but without the benzoyl substitution.
Uniqueness
4-(4-Isobutylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile is unique due to the presence of both the 4-isobutylbenzoyl and carbonitrile groups. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H21NO2 |
---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
4-[4-(2-methylpropyl)benzoyl]oxane-4-carbonitrile |
InChI |
InChI=1S/C17H21NO2/c1-13(2)11-14-3-5-15(6-4-14)16(19)17(12-18)7-9-20-10-8-17/h3-6,13H,7-11H2,1-2H3 |
InChI Key |
MEIIWEOVPOQWQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)C2(CCOCC2)C#N |
Origin of Product |
United States |
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